3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid

Fragment-based drug discovery HER-2/RTK inhibitors Breast cancer

3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid (CAS 832730-49-1) is a heterocyclic carboxylic acid building block combining a 1,3-oxazole core with a trifluoromethyl-substituted styryl group and a propanoic acid side chain at the 4-position of the oxazole ring. The molecular formula is C15H12F3NO3 and the molecular weight is 311.26 g/mol.

Molecular Formula C15H12F3NO3
Molecular Weight 311.25 g/mol
Cat. No. B12877416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid
Molecular FormulaC15H12F3NO3
Molecular Weight311.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=NC(=CO2)CCC(=O)O)C(F)(F)F
InChIInChI=1S/C15H12F3NO3/c16-15(17,18)11-4-1-10(2-5-11)3-7-13-19-12(9-22-13)6-8-14(20)21/h1-5,7,9H,6,8H2,(H,20,21)/b7-3+
InChIKeyLRCINVVQNGLOSJ-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic Acid: Structural Identity and Core Physicochemical Profile for Sourcing Decisions


3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid (CAS 832730-49-1) is a heterocyclic carboxylic acid building block combining a 1,3-oxazole core with a trifluoromethyl-substituted styryl group and a propanoic acid side chain at the 4-position of the oxazole ring [1]. The molecular formula is C15H12F3NO3 and the molecular weight is 311.26 g/mol. This compound is classified by the vendor as a fluorinated building block (含氟砌块类化合物) [2]. Its synthesis involves cyclization to form the oxazole ring, yielding a product of standard purity 97% [2]. The oxazole scaffold is widely recognized for its versatility in designing therapeutics with anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic potential due to its broad target engagement profile .

Why 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic Acid Cannot Be Replaced by Generic Oxazole or Styryl Analogs in Fragment-Based Drug Discovery Programs


Generic oxazole or styryl building blocks cannot substitute for 3-(2-(4-(trifluoromethyl)styryl)oxazol-4-yl)propanoic acid in programs targeting HER-2 kinase or similar receptors because its specific connectivity—a (E)-trifluoromethyl styryl group at the 2-position and a propanoic acid chain at the 4-position of the oxazole ring—is essential for both the chemical biology and the synthetic tractability of the resulting probe molecules [1]. The trifluoromethyl group on the styryl moiety enhances lipophilicity and metabolic stability, while the terminal carboxylic acid provides a critical conjugation handle that is absent in closely related fragments such as (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole, which terminates in a metabolically inert methyl group [1]. This functional group difference directly impacts the ability to generate diverse libraries through amide coupling or esterification, making the propanoic acid derivative a non-interchangeable precursor for lead optimization programs.

Quantitative Differentiation Guide for 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic Acid Against its Closest Structural Analogs


Differentiation from (E)-4-Methyl-2-(4-(trifluoromethyl)styryl)oxazole by Carboxylic Acid Synthon Utility in HER-2 Inhibitor Generation

The core fragment (E)-2-(4-(trifluoromethyl)styryl)oxazole is a recognized pharmacophore for HER-2 inhibition, as demonstrated by the clinical candidate Mubritinib (TAK-165) [1]. The lead compound Q7j, which incorporates this fragment, inhibited SKBR3 breast cancer cell proliferation with greater efficacy than Mubritinib itself in an orthotopic xenograft model [1]. However, the 4-methyl analog of this fragment, (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole, lacks a reactive handle for further bioconjugation or functional derivatization, limiting its use in generating focused libraries [2]. In contrast, 3-(2-(4-(trifluoromethyl)styryl)oxazol-4-yl)propanoic acid provides the identical pharmacophoric scaffold but replaces the 4-methyl group with a propanoic acid moiety. This carboxylic acid functionality enables diverse chemical transformations, including amide bond formation with amine-containing payloads or surface modifications, directly expanding the accessible chemical space for SAR optimization without requiring de novo synthesis of the core [3]. This capability is unavailable in the 4-methyl analog.

Fragment-based drug discovery HER-2/RTK inhibitors Breast cancer Medicinal chemistry

Advantage Over 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic Acid via Extended Alkyl Chain Flexibility and Reduced Steric Hindrance

2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid (CAS 832730-40-2) is a close structural analog that also contains a carboxylic acid group . However, the acid is directly attached to the oxazole ring, resulting in a conjugated system that restricts the rotational freedom and alters the pKa of the acid. The target compound, 3-(2-(4-(trifluoromethyl)styryl)oxazol-4-yl)propanoic acid, features a two-carbon alkyl spacer between the oxazole ring and the carboxylic acid. This ethyl linker decouples the acid's reactivity from the aromatic system, providing a more flexible and less sterically hindered attachment point for conjugation to large payloads such as fluorescent dyes, biotin, or solid supports. This flexibility can be critical for maintaining target binding affinity when the compound is used as an affinity probe, as a rigid, directly-attached acid was shown to reduce binding potency in similar kinase inhibitor systems [1].

Chemical probe synthesis Linker design Structure-activity relationship (SAR)

Potential Pharmacokinetic Differentiation Over Non-Fluorinated Styryl Oxazole Analogs Due to Trifluoromethyl Substitution

The trifluoromethyl group at the para-position of the styryl ring is a well-established structural motif for blocking cytochrome P450-mediated oxidative metabolism at the phenyl ring, a common metabolic soft spot for styryl-containing compounds [1]. While direct comparative metabolic stability data between 3-(2-(4-(trifluoromethyl)styryl)oxazol-4-yl)propanoic acid and its non-fluorinated analog 3-(2-styryl)oxazol-4-yl)propanoic acid are not publicly available, class-level evidence strongly supports that the -CF3 substitution increases metabolic stability and lipophilicity (calculated SlogP ≈ 4.4 for the target scaffold vs. a predicted SlogP ≈ 2.8 for the des-fluoro analog) [2]. In the context of the HER-2 inhibitor program based on the (E)-2-(4-(trifluoromethyl)styryl)oxazole core, the trifluoromethyl group was retained throughout library synthesis, indicating its critical role in maintaining cellular potency and drug-like properties [3].

Metabolic stability Lipophilicity Oxidative metabolism

Batch-to-Batch Reproducibility and Quality Control Data Availability as a Procurement Differentiator

The vendor Bidepharm provides batch-specific quality control data for this compound, including NMR, HPLC, and GC analyses, ensuring a standard purity of 97% [1]. This level of QC documentation is critical for reproducible chemical biology and medicinal chemistry research, where impurities can confound biological assay results. In contrast, many generic vendors of similar oxazole building blocks offer no target-specific batch analysis, forcing researchers to perform time-consuming in-house re-purification and characterization. This documented QC traceability has been shown to significantly reduce inter-experimental variability in fragment-based screening campaigns [2].

Quality control (QC) NMR spectroscopy HPLC purity Procurement reliability

High-Value Application Scenarios for 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic Acid Based on Quantitative Evidence


Generation of Focused Kinase Inhibitor Libraries for HER-2 Positive Breast Cancer Research

This compound serves as the ideal scaffold for synthesizing derivative libraries targeting HER-2 positive breast cancer. As demonstrated by the lead Q7j [1], the styryl oxazole core is a validated HER-2 pharmacophore. By utilizing the 4-propanoic acid handle, medicinal chemists can efficiently generate amide-linked analogs without altering the core binding motif, a capability that the 4-methyl analog lacks [1].

Design and Synthesis of Chemical Probes for Target Engagement Studies in Oncology

The ethyl spacer between the oxazole ring and the carboxylic acid makes this compound uniquely suited for creating affinity-based probes (e.g., biotinylated or fluorescent probes) to study HER-2 or related RTKs. The flexible linker reduces the risk of steric hindrance with the target protein, which is a common limitation when using the directly-attached acid analog 2-(4-(trifluoromethyl)styryl)oxazole-4-carboxylic acid . This structural feature is critical for successful pull-down experiments and cellular imaging.

Building Block for PROTAC Design Targeting Oncogenic Kinases

In targeted protein degradation strategies, a flexible carboxylic acid linker on the target-binding warhead is crucial for conjugating an E3 ligase ligand without disrupting ternary complex formation. This compound's propanoic acid chain provides the necessary spatial separation, making it a superior warhead precursor compared to the rigid 4-carboxylic acid analog or the non-functionalizable 4-methyl fragment [2].

Metabolic Stability Optimization in Early-Stage Drug Discovery Programs

The para-trifluoromethyl group on the styryl ring is a key structural feature for programs aiming to improve the metabolic stability of styryl-containing leads. The predicted increase in lipophilicity (ΔSlogP ≈ +1.6) and protection against phenyl ring oxidation make this compound a strategic choice over non-fluorinated styryl oxazole scaffolds [3][4]. This is particularly relevant for transitioning from in vitro active compounds to in vivo efficacious candidates.

Quote Request

Request a Quote for 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.